molecular formula C9H13NO B11771272 6-Isopropyl-1-methylpyridin-2(1H)-one

6-Isopropyl-1-methylpyridin-2(1H)-one

Cat. No.: B11771272
M. Wt: 151.21 g/mol
InChI Key: CNTYKKKPNYDOPS-UHFFFAOYSA-N
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Description

6-Isopropyl-1-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1-methylpyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isopropyl and methyl groups under specific conditions. Common methods include:

    Alkylation Reactions: Using alkyl halides in the presence of a base.

    Cyclization Reactions: Forming the pyridine ring through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are often used to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens and nucleophiles.

Major Products Formed

The major products depend on the type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 6-Isopropyl-1-methylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative.

    4-Isopropylpyridine: Another isopropyl-substituted pyridine.

    1-Methyl-3-isopropylpyridine: A compound with similar substituents but different positions.

Highlighting Uniqueness

6-Isopropyl-1-methylpyridin-2(1H)-one’s unique combination of isopropyl and methyl groups at specific positions distinguishes it from other pyridine derivatives. This unique structure may confer specific chemical and biological properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-6-propan-2-ylpyridin-2-one

InChI

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(11)10(8)3/h4-7H,1-3H3

InChI Key

CNTYKKKPNYDOPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=O)N1C

Origin of Product

United States

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